molecular formula C24H21ClN4O B12129738 [5-amino-1-(4-chlorophenyl)pyrazol-4-yl]-N,N-bisbenzylcarboxamide

[5-amino-1-(4-chlorophenyl)pyrazol-4-yl]-N,N-bisbenzylcarboxamide

Cat. No.: B12129738
M. Wt: 416.9 g/mol
InChI Key: IRGHTOBLIQQVSH-UHFFFAOYSA-N
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Description

[5-amino-1-(4-chlorophenyl)pyrazol-4-yl]-N,N-bisbenzylcarboxamide is a synthetic compound with a pyrazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-amino-1-(4-chlorophenyl)pyrazol-4-yl]-N,N-bisbenzylcarboxamide typically involves the formation of the pyrazole ring followed by functionalization with the appropriate substituents. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate in a solvent like ethanol or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

[5-amino-1-(4-chlorophenyl)pyrazol-4-yl]-N,N-bisbenzylcarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .

Scientific Research Applications

[5-amino-1-(4-chlorophenyl)pyrazol-4-yl]-N,N-bisbenzylcarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of [5-amino-1-(4-chlorophenyl)pyrazol-4-yl]-N,N-bisbenzylcarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. For example, it may inhibit kinases involved in cell signaling, leading to reduced cell proliferation in cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [5-amino-1-(4-chlorophenyl)pyrazol-4-yl]-N,N-bisbenzylcarboxamide lies in its specific substitution pattern, which allows for unique interactions with biological targets. This makes it a valuable compound for developing new therapeutic agents with targeted effects .

Properties

Molecular Formula

C24H21ClN4O

Molecular Weight

416.9 g/mol

IUPAC Name

5-amino-N,N-dibenzyl-1-(4-chlorophenyl)pyrazole-4-carboxamide

InChI

InChI=1S/C24H21ClN4O/c25-20-11-13-21(14-12-20)29-23(26)22(15-27-29)24(30)28(16-18-7-3-1-4-8-18)17-19-9-5-2-6-10-19/h1-15H,16-17,26H2

InChI Key

IRGHTOBLIQQVSH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=C(N(N=C3)C4=CC=C(C=C4)Cl)N

Origin of Product

United States

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